molecular formula C22H22N2 B3479360 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline

2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline

Cat. No. B3479360
M. Wt: 314.4 g/mol
InChI Key: GHEUNMSGJUWQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have significant effects on various biological processes, making it a promising candidate for further research.

Mechanism of Action

2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline is a selective inhibitor of the NF-κB pathway, which is involved in the regulation of various biological processes, including inflammation, cell survival, and immune response. By inhibiting this pathway, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline can modulate the expression of various genes and proteins, leading to the observed biological effects.
Biochemical and Physiological Effects:
2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have significant effects on various biological processes, including cell proliferation, apoptosis, inflammation, and immune response. In cancer research, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to inhibit the growth of tumor cells and induce apoptosis, while in inflammatory disorders, it has been found to reduce inflammation and improve symptoms. Furthermore, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline in lab experiments is its selectivity for the NF-κB pathway, which allows for specific modulation of this pathway without affecting other biological processes. However, one limitation is that 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanisms underlying the neuroprotective effects of 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline could be further elucidated, leading to the development of new treatments for neurodegenerative disorders.

Scientific Research Applications

2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammatory disorders such as arthritis and colitis have also been studied, with 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline showing anti-inflammatory effects. Furthermore, 2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2,4-bis(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)23-22(24-21)18-13-9-16(2)10-14-18/h7-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEUNMSGJUWQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=C2CCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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